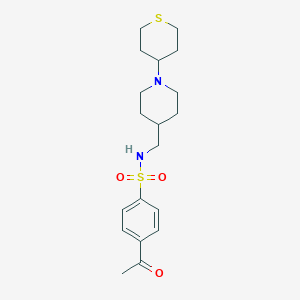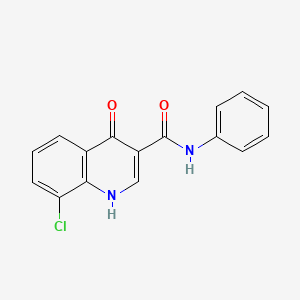
3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide” is an organic compound containing a propanamide group, a phenylthio group, and two thiophene rings. These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a known synthesis route, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, phenylthio, and thiophene groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is involved in the synthesis of functionalized compounds, demonstrating its utility in creating chemically active or biologically significant molecules. A study by Tanaka et al. (1987) highlights its role in the stereoselective synthesis of functionalized cyclopropanes, indicating its potential in the development of pharmaceuticals or materials with unique properties (Tanaka, Minami, & Kaji, 1987).
Photocleavage Reactions
The compound has been studied for its photocleavage reactions, offering insights into its photoreactive behavior. Research by Fu, Scheffer, and Trotter (1998) examines the photochemistry of monothioimides, including N-phenyl-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, to understand its structural and electronic effects on photocleavage processes. This work suggests applications in photoresponsive materials or as a tool in photochemical studies (Fu, Scheffer, & Trotter, 1998).
Molecular Engineering
The molecule's structure provides a platform for the molecular engineering of sensitizers for applications such as solar cells. Kim et al. (2006) discuss the engineering of organic sensitizers for solar cell applications, where derivatives similar to 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide could be considered for designing high-efficiency photovoltaic materials (Kim et al., 2006).
Anticancer Activity
Derivatives of thiophene, related to 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide, have been evaluated for their anticancer properties. The synthesis and anticancer activity of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, as discussed by El Rayes et al. (2019), illustrate the potential of thiophene derivatives in developing novel anticancer agents (El Rayes et al., 2019).
Electropolymerization
Visy, Lukkari, and Kankare (1994) explored the electrochemical polymerization of terthiophene derivatives, demonstrating the impact of substituents on polymerizability and properties of the resulting polymers. This research suggests that molecules like 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide could be used to produce polymers with specific electrical or optical characteristics (Visy, Lukkari, & Kankare, 1994).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS3/c20-17(9-12-22-15-5-2-1-3-6-15)19-18(14-8-11-21-13-14)16-7-4-10-23-16/h1-8,10-11,13,18H,9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCYMDWBRQVFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(3-chloro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one](/img/structure/B2704600.png)

![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2704602.png)
![4-[3-(1-Naphthyl)acryloyl]phenyl decanoate](/img/structure/B2704604.png)
![N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2704608.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2704613.png)



![[2-(furan-2-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2704620.png)

![N-(1-cyanocyclopentyl)-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B2704622.png)